![molecular formula C16H17ClN2OS B2729308 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline CAS No. 477713-76-1](/img/structure/B2729308.png)

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

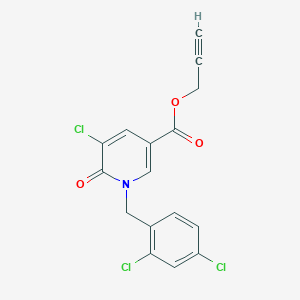

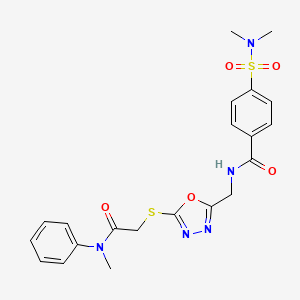

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline (4-C2-MBSQ) is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. 4-C2-MBSQ has been studied for its potential as a drug candidate, as an enzyme inhibitor, and as an agent for the synthesis of other compounds. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

New Synthesis Methods : Research has explored new methods for synthesizing quinazoline derivatives, which include the compound . A study by Eynde et al. (1993) describes a convenient method for preparing 2-substituted quinazolines, utilizing aldehydes and aminobenzylamine (Eynde et al., 1993).

Direct, Efficient Synthesis : Correa et al. (2002) developed a solvent-free synthesis method for 2-aryl-1,2,3,4-tetrahydroquinazolines, emphasizing the efficiency and ease of the process (Correa et al., 2002).

Chemical Reactions and Modifications : Maślankiewicz (2000) studied the reaction of similar quinazoline derivatives, focusing on the chemical shifts and reactions involving sulfoxide groups (Maślankiewicz, 2000).

Applications in Medicine and Pharmacology

Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, finding significant activity in some compounds (Chitra et al., 2011).

Antioxidant Additives for Lubricating Oils : Habib et al. (2014) explored the use of quinazolones, including those similar to 4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline, as antioxidant additives in Egyptian lubricating oils, highlighting their potential in industrial applications (Habib et al., 2014).

Chemical Technology

Synthesis of Isoquinoline-Fused 1,3-Benzothiazine Scaffolds : Dang et al. (2017) reported the synthesis of benzothiazine scaffolds using tetrahydroisoquinolines, demonstrating the versatility of these compounds in creating complex chemical structures (Dang et al., 2017).

Antibacterial Activity of Quinoline and Quinazoline Derivatives : El-zohry et al. (2007) studied the antibacterial activity of quinoline and quinazoline derivatives, including those containing sulfide and sulfone moieties, emphasizing their potential in developing new antimicrobial agents (El-zohry et al., 2007).

Eigenschaften

IUPAC Name |

4-chloro-2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-11-6-8-12(9-7-11)10-21(20)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOMOVURKZFFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2729230.png)

![N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2729235.png)

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)